

A Comprehensive Technical Guide to Methylarsonic Acid for Scientific Research

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Compound of Interest

Compound Name: Methylarsonic acid

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This in-depth technical guide provides a comprehensive overview of **methylarsonic acid**, a significant organoarsenic compound relevant to various scientific disciplines, including environmental science, toxicology, and drug development. This document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its impact on cellular signaling pathways.

Synonyms and Identifiers for Methylarsonic Acid

In scientific literature, **methylarsonic acid** is known by a variety of names and identifiers, which are crucial for comprehensive literature searches and clear scientific communication.

Identifier Type	Identifier
Preferred IUPAC Name	Methylarsonic acid[1]
Other Common Names	Methanearsonic acid[1][2], Monomethylarsonic acid (MMA)[1][2], Monomethylarsinic acid, Methylarsenic acid
CAS Number	124-58-3[1][2]
EC Number	204-705-6[1]
PubChem CID	8948[1][2]
UN Number	1557[1]
Chemical Formula	CH ₅ AsO ₃ [1]
SMILES	C--INVALID-LINK--(O)O[1]
InChI	InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)[1]
InChIKey	QYPPRTNMGCREIM-UHFFFAOYSA-N[1]

Quantitative Data

A summary of the key physicochemical and toxicological properties of **methylarsonic acid** is presented below for easy reference and comparison.

Table 2.1: Physicochemical Properties of **Methylarsonic Acid**

Property	Value	Reference
Molar Mass	139.97 g/mol	[1]
Appearance	White, crystalline solid	[3]
Melting Point	161 °C	[3]
Water Solubility	218.8 g/L at 25 °C	[3]
pKa ₁	3.41 at 18 °C	[3]
pKa ₂	8.18 at 18 °C	[3]

Table 2.2: Toxicological Data for **Methylarsonic Acid**

Parameter	Organism	Value	Reference
LD ₅₀ (Oral)	Mouse	185 mg/kg	[4]
LD ₅₀ (Oral)	Rabbit	47 mg/kg	[4]
LD ₅₀ (Oral)	Rat	961 mg/kg	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **methylarsonic acid**.

Synthesis of Methylarsonic Acid via the Meyer Reaction

The Meyer reaction is a classical method for the synthesis of **methylarsonic acid**.^[1] This protocol is based on the reaction of an arsenite salt with a methylating agent.

Materials:

- Arsenic trioxide (As₂O₃)
- Sodium hydroxide (NaOH)
- Methyl iodide (CH₃I)

- Hydrochloric acid (HCl, concentrated)
- Ethanol (absolute)
- Activated carbon
- Standard laboratory glassware (beakers, flasks, condenser, etc.)
- Magnetic stirrer and heating mantle
- pH meter or pH paper
- Filtration apparatus

Procedure:

- **Preparation of Sodium Arsenite Solution:** In a well-ventilated fume hood, dissolve arsenic trioxide in a solution of sodium hydroxide in water with stirring. The molar ratio should be approximately 1:3 (As_2O_3 :NaOH). Gentle heating may be applied to facilitate dissolution.
- **Methylation:** To the cooled sodium arsenite solution, add methyl iodide. The reaction mixture is then stirred at room temperature or with gentle heating under reflux for several hours. The reaction involves the alkylation of arsenic, leading to its oxidation from +3 to +5.^[1]
- **Acidification:** After the reaction is complete, cool the mixture and carefully acidify it with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the crude **methylarsonic acid**.
- **Purification:**
 - Filter the crude product and wash it with cold water.
 - Recrystallize the crude **methylarsonic acid** from hot water or absolute ethanol.^[3] If the solution is colored, it can be treated with activated carbon before filtration.
 - Collect the purified crystals by filtration and dry them in a desiccator.

- Characterization: The identity and purity of the synthesized **methylarsonic acid** can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Analytical Determination of Methylarsonic Acid in Water by GC-MS

This protocol describes the determination of **methylarsonic acid** in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

- Water sample
- **Methylarsonic acid** standard
- 1,3-propanedithiol (derivatizing agent)
- Methylene chloride (extraction solvent)
- Hydrochloric acid (for acidification)
- Methanol
- Sodium sulfate (anhydrous)
- GC-MS system with a suitable capillary column (e.g., polydimethylsiloxane-divinylbenzene)
- Solid-Phase Microextraction (SPME) fibers (e.g., 65 μm polydimethylsiloxane-divinylbenzene)[5]
- Autosampler vials and caps

Procedure:

- Sample Preparation and Derivatization:
 - Acidify the water sample with hydrochloric acid.

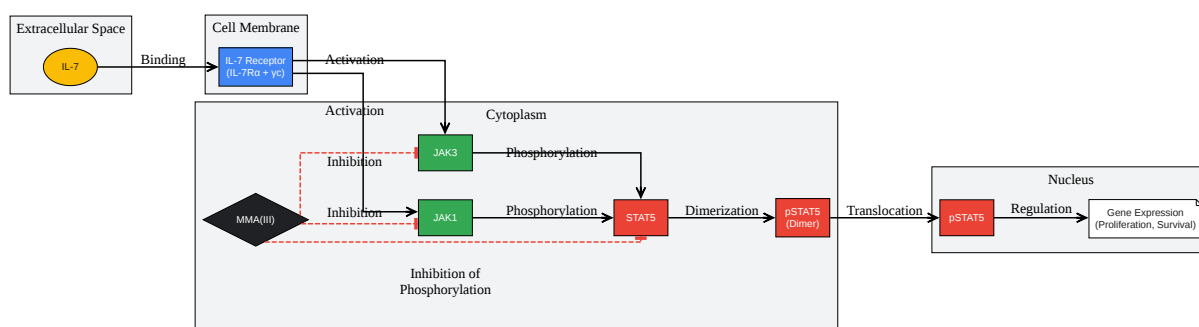
- Add 1,3-propanedithiol to the sample to derivatize the **methylarsonic acid**, forming a cyclic dithiaarsenoline.[\[5\]](#)
- The derivatization reaction can be optimized for temperature and time (e.g., 60°C for 30 minutes).[\[5\]](#)
- Extraction:
 - Liquid-Liquid Extraction (LLE): Extract the derivatized analyte from the aqueous sample into methylene chloride.[\[6\]](#)
 - Solid-Phase Microextraction (SPME): Expose a SPME fiber to the headspace or directly immerse it in the sample to adsorb the derivatized analyte. The extraction time should be optimized (e.g., 30 minutes).[\[5\]](#)
- GC-MS Analysis:
 - Injection: If using LLE, inject an aliquot of the concentrated extract into the GC-MS. If using SPME, desorb the fiber in the hot injection port of the GC.
 - Chromatographic Separation: Use a suitable temperature program to separate the analyte from other components. An example program could be: initial temperature of 70°C, ramp at 15°C/min to 230°C, then ramp at 2.5°C/min to 280°C and hold for 5 minutes.[\[5\]](#)
 - Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized **methylarsonic acid**.
- Quantification and Quality Control:
 - Prepare a calibration curve using standards of **methylarsonic acid** subjected to the same derivatization and extraction procedure.
 - Analyze procedural blanks, spiked samples, and certified reference materials to ensure the accuracy and precision of the method.[\[7\]](#)

Signaling Pathways and Experimental Workflows

Methylarsonic acid and other arsenicals have been shown to interfere with critical cellular signaling pathways. This section provides diagrams and descriptions of these interactions.

Inhibition of the IL-7/STAT5 Signaling Pathway

Arsenicals, including the trivalent form of **methylarsonic acid** (monomethylarsonous acid, MMA(III)), have been demonstrated to inhibit the Interleukin-7 (IL-7) signaling pathway, which is crucial for the development and survival of lymphocytes.[8][9]



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Caption: Inhibition of the IL-7/STAT5 signaling pathway by trivalent methylarsenicals (MMA(III)).

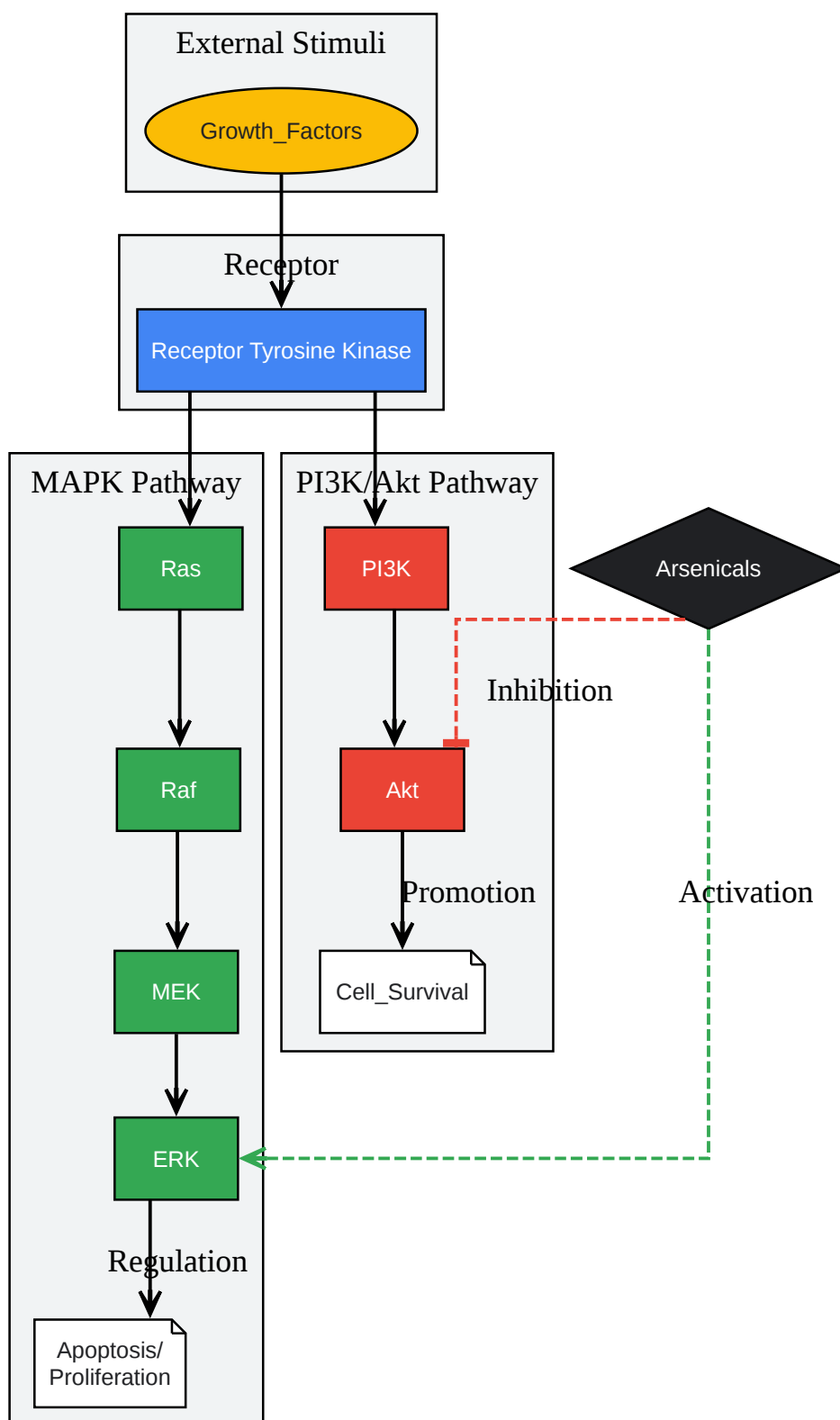
The binding of IL-7 to its receptor (IL-7R) activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[10]

Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation and survival.[10] Trivalent arsenicals, such as

monomethylarsonous acid (MMA(III)), can suppress this pathway by inhibiting the phosphorylation of JAK1, JAK3, and STAT5.[8][9]

Modulation of MAPK and Akt Signaling Pathways

Arsenic compounds are known to modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are central to regulating cell growth, differentiation, and apoptosis.[11][12]



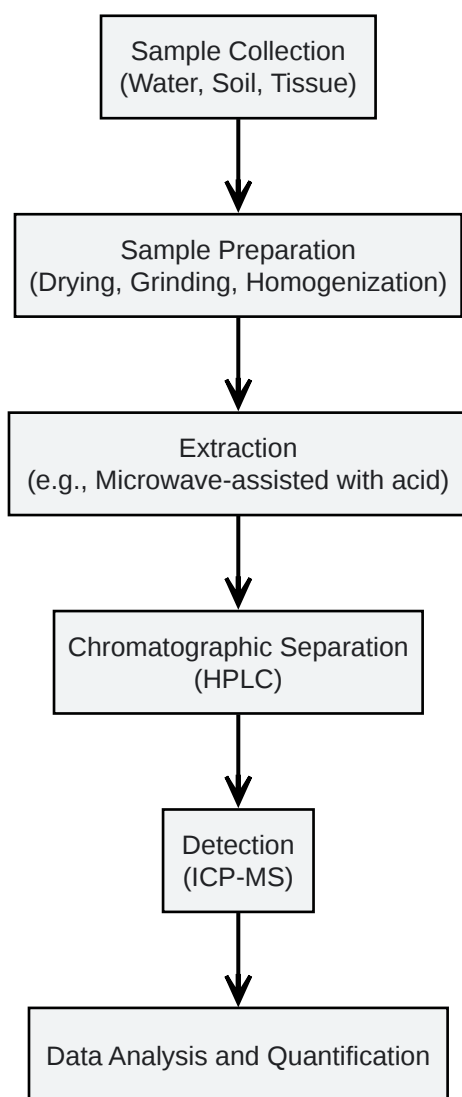
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Caption: Modulation of MAPK and Akt signaling pathways by arsenicals.

Growth factors activate receptor tyrosine kinases (RTKs), which can trigger both the MAPK and PI3K/Akt pathways. The MAPK cascade (Ras-Raf-MEK-ERK) is typically involved in cell proliferation and apoptosis, while the PI3K/Akt pathway is a major survival pathway.[\[13\]](#)[\[14\]](#) Arsenic compounds have been shown to activate components of the MAPK pathway, such as ERK, while simultaneously inhibiting the pro-survival Akt pathway, leading to apoptosis in certain cell types.[\[11\]](#)[\[12\]](#)

Experimental Workflow for Arsenic Speciation Analysis

The accurate determination of different arsenic species, such as inorganic arsenic (As(III) and As(V)), **methylarsonic acid** (MMA), and dimethylarsinic acid (DMA), is critical in environmental and biological samples. A typical workflow for arsenic speciation analysis is outlined below.



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Caption: General workflow for arsenic speciation analysis.

The workflow begins with proper sample collection and preparation, which may include drying, grinding, and homogenization, particularly for solid samples like soil.[15] This is followed by an extraction step to solubilize the arsenic species from the sample matrix, often using methods like microwave-assisted extraction with an acidic solution to preserve the species' integrity.[16] The extracted arsenic species are then separated using high-performance liquid chromatography (HPLC).[17] Finally, the separated species are detected and quantified with high sensitivity and specificity using inductively coupled plasma mass spectrometry (ICP-MS).[17][18]

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